
Ethane, 1,1-bis(p-ethylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethane, 1,1-bis(p-ethylphenyl)-, also known as DPE, is a chemical compound that has gained significant interest in scientific research due to its unique properties and potential applications. DPE is a colorless, crystalline substance that is insoluble in water but soluble in organic solvents. It is commonly used as a fluorescent probe in biological and biochemical studies due to its ability to selectively bind to certain molecules and emit fluorescence upon excitation.
作用机制
The mechanism of action of Ethane, 1,1-bis(p-ethylphenyl)- involves its ability to selectively bind to certain molecules and emit fluorescence upon excitation. When Ethane, 1,1-bis(p-ethylphenyl)- is excited with light of a specific wavelength, it absorbs the energy and transitions to an excited state. This excited state is unstable and quickly returns to its ground state, emitting a photon of light in the process. The emitted light can be detected and used to study the behavior and interactions of the molecules that Ethane, 1,1-bis(p-ethylphenyl)- is bound to.
Biochemical and Physiological Effects
Ethane, 1,1-bis(p-ethylphenyl)- has no known biochemical or physiological effects on living organisms. It is primarily used as a research tool and has not been approved for use in humans or animals.
实验室实验的优点和局限性
One of the primary advantages of using Ethane, 1,1-bis(p-ethylphenyl)- in lab experiments is its high selectivity and sensitivity. Ethane, 1,1-bis(p-ethylphenyl)- can selectively bind to certain molecules and emit fluorescence upon excitation, making it a powerful tool for studying the behavior and interactions of these molecules. Additionally, Ethane, 1,1-bis(p-ethylphenyl)- is relatively easy to use and can be incorporated into a variety of experimental setups.
However, there are also limitations to using Ethane, 1,1-bis(p-ethylphenyl)- in lab experiments. One of the primary limitations is its potential toxicity. While Ethane, 1,1-bis(p-ethylphenyl)- has not been shown to have any significant toxicity in vitro, its effects on living organisms are not well understood. Additionally, Ethane, 1,1-bis(p-ethylphenyl)- is relatively expensive and may not be suitable for use in large-scale experiments.
未来方向
There are several potential future directions for research involving Ethane, 1,1-bis(p-ethylphenyl)-. One area of interest is the development of new fluorescent probes based on the structure of Ethane, 1,1-bis(p-ethylphenyl)-. Researchers are exploring ways to modify the structure of Ethane, 1,1-bis(p-ethylphenyl)- to improve its selectivity and sensitivity for certain molecules.
Another potential future direction is the use of Ethane, 1,1-bis(p-ethylphenyl)- in the development of new diagnostic tools for diseases such as cancer. Researchers are exploring ways to use Ethane, 1,1-bis(p-ethylphenyl)- as a fluorescent probe for detecting cancer cells and monitoring the progression of the disease.
Overall, Ethane, 1,1-bis(p-ethylphenyl)- is a powerful tool for scientific research with a wide range of potential applications. While there are limitations to its use, researchers are continuing to explore new ways to use Ethane, 1,1-bis(p-ethylphenyl)- to advance our understanding of biological and biochemical processes.
合成方法
The synthesis of Ethane, 1,1-bis(p-ethylphenyl)- is a complex process that involves several steps. The most common method for synthesizing Ethane, 1,1-bis(p-ethylphenyl)- is through the reaction of p-ethylphenylmagnesium bromide with 1,1-dibromoethane in the presence of a palladium catalyst. This reaction results in the formation of Ethane, 1,1-bis(p-ethylphenyl)- as a white solid, which is then purified through recrystallization.
科学研究应用
Ethane, 1,1-bis(p-ethylphenyl)- has a wide range of potential applications in scientific research, particularly in the field of biochemistry and biophysics. One of the primary uses of Ethane, 1,1-bis(p-ethylphenyl)- is as a fluorescent probe for detecting and imaging biological molecules such as proteins, lipids, and nucleic acids. Ethane, 1,1-bis(p-ethylphenyl)- is particularly useful for studying membrane dynamics and protein-protein interactions due to its ability to selectively bind to certain molecules and emit fluorescence upon excitation.
属性
CAS 编号 |
10224-91-6 |
|---|---|
产品名称 |
Ethane, 1,1-bis(p-ethylphenyl)- |
分子式 |
C18H22 |
分子量 |
238.4 g/mol |
IUPAC 名称 |
1-ethyl-4-[1-(4-ethylphenyl)ethyl]benzene |
InChI |
InChI=1S/C18H22/c1-4-15-6-10-17(11-7-15)14(3)18-12-8-16(5-2)9-13-18/h6-14H,4-5H2,1-3H3 |
InChI 键 |
KXQKDDDZWYVBIU-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(C)C2=CC=C(C=C2)CC |
规范 SMILES |
CCC1=CC=C(C=C1)C(C)C2=CC=C(C=C2)CC |
其他 CAS 编号 |
10224-91-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-amine](/img/structure/B162223.png)
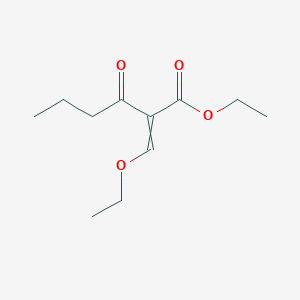


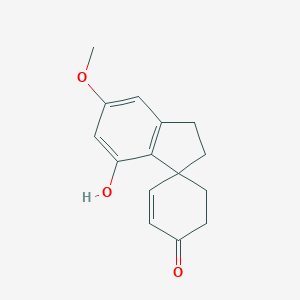



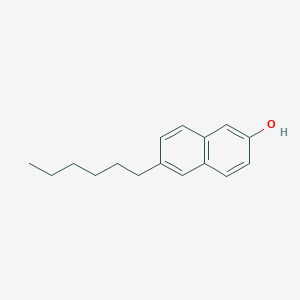

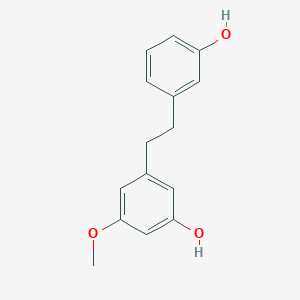
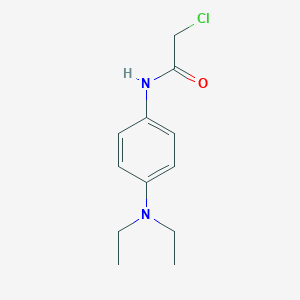
![3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B162258.png)
